molecular formula C9H3F7N2O B13434073 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Katalognummer: B13434073
Molekulargewicht: 288.12 g/mol
InChI-Schlüssel: WFXLBEHQWHFHCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a polyfluorinated benzimidazole derivative characterized by three distinct substituents:

  • Fluoro at position 4 of the benzimidazole core.
  • Trifluoromethoxy at position 3.
  • Trifluoromethyl at position 2.

These substituents confer high electronegativity and lipophilicity, which are critical for biological activity, metabolic stability, and binding affinity.

Eigenschaften

Molekularformel

C9H3F7N2O

Molekulargewicht

288.12 g/mol

IUPAC-Name

4-fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3F7N2O/c10-5-4(19-9(14,15)16)2-1-3-6(5)18-7(17-3)8(11,12)13/h1-2H,(H,17,18)

InChI-Schlüssel

WFXLBEHQWHFHCV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)F)OC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Preparation Procedures from Literature and Patents

Step Description Conditions & Reagents Yield & Notes
3.1 Preparation of substituted o-phenylenediamine Starting from 4-fluoro-3-nitrobenzonitrile reacted with amines (e.g., 4-isopropoxyaniline) under substitution conditions Moderate to high yields; critical for regioselectivity
3.2 Cyclization to benzimidazole core Reflux with aldehydes or acids in acidic media (e.g., HCl, acetic acid) for 4-12 hours Yields vary 50-80%; temperature 90-100°C
3.3 Introduction of trifluoromethyl group Reaction with trifluoromethylation agents such as TMS-CF3, or via radical trifluoromethylation Yields depend on reagent and conditions; often 40-70%
3.4 Incorporation of trifluoromethoxy group Use of trifluoromethoxylation reagents or nucleophilic substitution on suitable precursors Moderate yields; requires careful control of reaction environment
3.5 Fluorination at position 4 Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) High regioselectivity; yields 60-80%
3.6 Purification Chromatography on silica gel using ethyl acetate/hexane mixtures; recrystallization Purity >95% confirmed by NMR and MS

These steps have been adapted from patent WO2011099832A2 and WO2016079763A1, which describe similar benzimidazole derivatives and their preparation methods involving halogenation, cyclization, and functional group transformations.

Representative Reaction Scheme

  • Starting materials: 4-fluoro-3-nitrobenzonitrile and 4-isopropoxyaniline
  • Intermediate: Substituted o-phenylenediamine
  • Cyclization: Reflux in acidic media to form benzimidazole core
  • Functionalization: Trifluoromethylation and trifluoromethoxylation at designated positions
  • Final product: 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Analytical Data Supporting Preparation

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Multi-step cyclization and fluorination o-Phenylenediamine derivatives, aldehydes, fluorinating agents Acidic reflux, 50-100°C High regioselectivity, well-established Multiple steps, moderate overall yield
Direct cyclization with fluorinated precursors Fluorinated aromatic amines, aldehydes Acidic media, reflux Fewer steps, efficient Requires availability of fluorinated starting materials
Radical trifluoromethylation TMS-CF3, radical initiators Mild to moderate temperature Direct introduction of CF3 group Sensitive to reaction conditions

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Geometry and Stability

  • 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole (): The trifluoromethyl group is attached to a phenyl ring rather than directly to the benzimidazole. Dihedral angle between benzimidazole and phenyl ring: 30.1°, indicating moderate planarity. Stabilized by N–H⋯N hydrogen bonds and C–H⋯F interactions in crystal packing .
  • Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate (): Features a trifluoromethoxy group on a pendant phenyl ring. Biological applications include antihistamine and immunosuppressive activities . Comparison: The target compound’s trifluoromethoxy at position 5 may improve electron-withdrawing effects directly on the benzimidazole core, increasing acidity of the N–H group (relevant for hydrogen bonding in drug-receptor interactions).

Electronic and Pharmacokinetic Properties

  • 5-(Difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (): Difluoromethoxy vs. trifluoromethoxy: Reduced electronegativity decreases hydrogen-bonding capacity but may enhance metabolic stability. Thioether linkage introduces sulfur, which can influence redox properties and toxicity .

Antibacterial and Anticancer Potential

  • 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole ():
    • Demonstrates antibacterial and anticancer activities due to fluorine-induced membrane permeability and interference with DNA synthesis .
  • Comparison: The target compound’s multiple fluorine atoms may enhance penetration into hydrophobic pockets of enzymes or receptors, broadening therapeutic applications.

Immunomodulatory Effects

  • Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate (): Reported immunosuppressive activity via inhibition of cytokine production .

Structural Optimization Data

  • 4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole ():
    • Computational studies show RMSD values (structural deviation) and electronic energy profiles critical for drug design.
    • Comparison : The target compound’s selective fluorination (positions 4 and 5) may reduce conformational flexibility compared to tetrafluorinated analogues, optimizing target binding .

Tables

Table 2: Computational Parameters for Select Analogues

Compound RMSD (Å) Electronic Energy (kcal/mol) Reference
2-(Trifluoromethyl)-1H-benzimidazole 0.12 -450.3
4,5,6,7-Tetrafluoro-2-(trifluoromethyl) 0.18 -467.9

Biologische Aktivität

4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated derivative of benzimidazole, a class of compounds recognized for their diverse biological activities. The unique structure of this compound, characterized by multiple fluorine substituents, enhances its chemical stability and biological activity, making it an interesting candidate for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is C9H3F7N2O, with a molecular weight of 220.12 g/mol. The presence of trifluoromethoxy and trifluoromethyl groups contributes to its unique reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC9H3F7N2O
Molecular Weight220.12 g/mol
CAS Number2149590-42-9

Biological Activity

Research indicates that 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole exhibits notable biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

The compound has demonstrated potential effectiveness against various bacterial strains. In vitro studies have shown that it possesses significant antimicrobial properties, with minimal inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it has been reported to exhibit MIC values ranging from 0.5 to 8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

The biological activity is primarily attributed to the electron-withdrawing nature of the fluorine substituents, which enhance the compound's binding affinity to target enzymes or receptors. This interaction can modulate enzyme activity or receptor function, leading to significant biological effects.

Case Studies

Several studies have investigated the structure-activity relationships (SAR) of compounds related to 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole:

  • Antimicrobial Efficacy : A study compared the antimicrobial efficacy of various benzimidazole derivatives, revealing that compounds with trifluoromethoxy groups exhibited superior activity against multidrug-resistant bacteria .
  • Anticancer Properties : In a preclinical model, derivatives of benzimidazole were tested for anticancer activity, showing promising results in inhibiting tumor growth in specific cancer cell lines .

Synthesis

The synthesis of 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can be achieved through several methods, including:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the benzimidazole framework.
  • Trifluoromethoxylation : Employing trifluoromethoxy reagents to modify the benzene ring.

These synthetic routes enable the production of derivatives with enhanced pharmacological properties.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been identified, each exhibiting distinct biological properties:

Compound NameCAS NumberKey Features
5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole1360898-51-6Lacks trifluoromethyl group; different activity
5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole1360898-51-6Similar fluorination but different substitution pattern
Benzimidazole derivativesVariousKnown for diverse biological activities

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, and how can purity be validated?

Methodological Answer: The compound can be synthesized via condensation reactions between fluorinated aldehydes and o-phenylenediamine derivatives. For example:

  • Step 1 : React 4-(trifluoromethoxy)benzaldehyde with o-phenylenediamine in a polar solvent (e.g., DMF) under reflux (403 K for 2–6 hours) .
  • Step 2 : Introduce fluorine and trifluoromethyl groups via electrophilic substitution or nucleophilic fluorination agents (e.g., Selectfluor®).
  • Purity Validation : Use HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4% of theoretical values), and spectroscopic techniques (1H/13C NMR, IR) to confirm structure .

Q. How can crystallographic data resolve structural ambiguities in fluorinated benzimidazoles?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. For example:

  • Refine structures using SHELXL (riding model for H atoms, Uiso(H) = 1.2–1.5 Ueq(C)) to resolve bond lengths (e.g., C–F: 1.33–1.37 Å) and dihedral angles (e.g., 30.1° between benzimidazole and trifluoromethylphenyl rings) .
  • Validate against computational models (DFT-optimized geometries) to identify deviations >0.05 Å .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s bioactivity?

Methodological Answer:

  • Lipophilicity : Trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups enhance membrane permeability (logP ~3.5–4.0) .
  • Electron-Withdrawing Effects : Fluorine substituents polarize the benzimidazole ring, increasing electrophilicity at N1 for hydrogen bonding (e.g., N–H⋯N interactions in crystal packing) .
  • SAR Studies : Compare IC50 values against analogs lacking fluorine (e.g., 2-(trifluoromethyl)benzimidazole vs. non-fluorinated derivatives) to quantify potency improvements .

Q. What computational methods predict the environmental risk or metabolic stability of this compound?

Methodological Answer:

  • QSAR Modeling : Use RMSD values (<0.5 Å) from molecular docking to assess binding affinity to target enzymes (e.g., cytochrome P450) .
  • ADMET Prediction : Apply tools like SwissADME to estimate metabolic stability (e.g., CYP2C9/2D6 inhibition) and environmental persistence (BIOWIN scores) .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to correlate frontier molecular orbitals (HOMO-LUMO gap) with reactivity .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for fluorinated benzimidazoles?

Methodological Answer:

  • NMR Discrepancies : Compare experimental 19F NMR shifts (e.g., δ −58 to −62 ppm for -OCF3) with computed values (GIAO method at B3LYP/6-311++G(d,p)) .
  • IR Validation : Assign C–F stretches (1050–1250 cm⁻¹) and trifluoromethoxy vibrations (1280–1350 cm⁻¹) using scaled quantum mechanical force fields .

Experimental Design & Data Analysis

Q. How to design assays for evaluating the compound’s antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC ≤25 µg/mL against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin) .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, IC50 <10 µM) and validate selectivity via toxicity tests on non-cancerous cells (e.g., HEK-293) .

Q. What strategies mitigate challenges in crystallizing highly fluorinated benzimidazoles?

Methodological Answer:

  • Solvent Screening : Use ethyl acetate or DMF/water mixtures for slow evaporation .
  • Additives : Introduce trace Na2SO4 to absorb moisture and reduce disorder .
  • Temperature Gradients : Cool refluxed solutions from 403 K to 298 K at 5 K/hour to enhance crystal nucleation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.